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Ethyl 3-methylbutyrate-1,2-13C2

Cat. No.: B1164958
M. Wt: 132.17
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Description

Significance of Stable Isotope Labeling in Modern Chemical Biology and Biochemistry

Stable isotope labeling is a powerful technique that allows scientists to track the journey of specific atoms through intricate biological and chemical processes. fiveable.me Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of studies, including those involving human subjects. diagnosticsworldnews.com By replacing common atoms like carbon-12 (¹²C) with their heavier, stable counterparts, such as carbon-13 (¹³C), researchers can follow the path of molecules in metabolic reactions, protein structures, and drug metabolism. fiveable.mestudysmarter.co.uk

Role of ¹³C Isotopomers in Elucidating Complex Biological Processes

Carbon-13 (¹³C) is a particularly important stable isotope in biochemical investigations. creative-proteomics.com Compounds containing ¹³C at specific positions, known as ¹³C isotopomers, are used as tracers to map the flow of carbon through metabolic pathways. mnms-platform.comnih.gov When a ¹³C-labeled substrate is introduced into a biological system, the ¹³C atoms are incorporated into various downstream metabolites. nih.gov

By analyzing the distribution of these ¹³C atoms in the resulting products—a concept referred to as isotopologue or mass isotopomer distribution—researchers can deduce the activity of different metabolic routes. mnms-platform.comnih.gov This has been instrumental in understanding central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle, and how these pathways are altered in diseases like cancer. nih.govmdpi.com Furthermore, ¹³C-labeling helps in the identification of unknown compounds and can prevent misidentification by providing additional structural information through techniques like ¹³C-NMR. nih.govfrontiersin.org

Overview of Branched-Chain Esters and their Precursors in Biological Systems

Branched-chain esters are a class of volatile organic compounds that are crucial contributors to the flavor and aroma profiles of many fruits and fermented beverages. nih.govebsco.com These esters, such as ethyl 3-methylbutyrate, are characterized by a branched-chain chemical structure derived from the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. nih.gov

The biosynthesis of these esters is a multi-step process. It begins with the BCAAs, which are converted into their corresponding α-ketoacids. acs.org These α-ketoacids are the direct precursors to the branched-chain acyl-CoAs that, along with an alcohol, are used by enzymes called alcohol acyltransferases (AATs) to form the final ester product. Research indicates that in ripening fruits, the production of these esters relies heavily on the fresh, or de novo, synthesis of their BCAA precursors rather than the breakdown of existing proteins. acs.orgnih.gov

Examples of Branched-Chain Esters and Their Sensory Attributes

Compound NameCommon PrecursorTypical Aroma/Flavor
Ethyl 2-methylbutanoateIsoleucineFruity, apple-like
Ethyl 3-methylbutyrateLeucineFruity, apple, sweet
Isoamyl acetateLeucineBanana, pear
Methyl 2-methylbutanoateIsoleucineFruity, pineapple

Rationale for Site-Specific 1,2-¹³C2 Labeling of Ethyl 3-methylbutyrate in Research

The compound Ethyl 3-methylbutyrate-1,2-¹³C2 is a custom-synthesized molecule where the two carbon atoms of the ethyl group are replaced with ¹³C isotopes. This specific labeling pattern provides a highly targeted tool for biochemical research.

By labeling the ethyl group, researchers can specifically track the fate of the ethanol (B145695) portion of the ester. When Ethyl 3-methylbutyrate-1,2-¹³C2 is introduced into a biological system, any subsequent metabolic transformations involving the ethyl group can be monitored by detecting the ¹³C signal. This is particularly useful for studying the contribution of exogenous ethanol to ester formation in systems like yeast fermentation or fruit ripening, where ethanol is a key substrate. It allows scientists to distinguish the source of the alcohol used in esterification and follow its metabolic journey independently of the acid moiety (3-methylbutyrate). nih.govnih.gov

The site-specific labeling in Ethyl 3-methylbutyrate-1,2-¹³C2 is also invaluable for studying the mechanisms of esterification (the formation of an ester) and hydrolysis (the breakdown of an ester). openstax.orgchemguide.co.uk Isotope-labeling studies have been fundamental in confirming the pathways of these reactions. openstax.orgvaia.com For instance, during the base-catalyzed hydrolysis (saponification) of an ester, it has been shown that the bond between the acyl carbon and the oxygen of the alkoxy group is cleaved. openstax.org

If Ethyl 3-methylbutyrate-1,2-¹³C2 is hydrolyzed, the resulting ethanol will contain the ¹³C₂ label, while the 3-methylbutanoic acid will not. openstax.org This confirms the cleavage point of the reaction. By quantifying the labeled products over time, researchers can also determine the rates of both the forward (esterification) and reverse (hydrolysis) reactions, providing a dynamic view of ester metabolism in living systems. chemguide.co.uk

Properties

Molecular Formula

C7H14O2

Molecular Weight

132.17

Purity

95% min.

Synonyms

Ethyl 3-methylbutyrate-1,2-13C2

Origin of Product

United States

Advanced Analytical Techniques for 1,2 13c2 Isotopomer Profiling

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a cornerstone for the analysis of isotopically labeled molecules due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio. For Ethyl 3-methylbutyrate-1,2-¹³C₂, various MS-based techniques are employed to elucidate its structure, quantify its presence, and trace its metabolic fate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fragment Ion Analysis and Isotopomer Distribution

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like ethyl 3-methylbutyrate. In the context of Ethyl 3-methylbutyrate-1,2-¹³C₂, GC-MS allows for the separation of the labeled compound from a complex mixture and its subsequent ionization and fragmentation.

When subjected to electron ionization (EI), ethyl 3-methylbutyrate undergoes characteristic fragmentation. The resulting mass spectrum of the unlabeled compound shows key fragments that are instrumental for structural elucidation. nist.govlibretexts.org The presence of the two ¹³C isotopes in Ethyl 3-methylbutyrate-1,2-¹³C₂ will shift the mass of the molecular ion and any fragments containing the labeled ethyl group by two mass units.

Key Fragmentation Patterns:

Molecular Ion (M⁺): The molecular ion peak for unlabeled ethyl 3-methylbutyrate (C₇H₁₄O₂) is observed at m/z 130. nist.govnih.gov For Ethyl 3-methylbutyrate-1,2-¹³C₂, this peak is shifted to m/z 132.

McLafferty Rearrangement: A characteristic fragmentation for esters, this rearrangement results in the formation of a prominent ion. For ethyl 3-methylbutyrate, this leads to a fragment at m/z 88. nih.gov In the labeled analogue, this fragment will be shifted to m/z 90, as it retains the ¹³C₂-ethyl group.

Loss of the Ethoxy Group (-OCH₂CH₃): Cleavage of the ester linkage can result in the loss of the ethoxy group, leading to an acylium ion [M-45]⁺. For the unlabeled compound, this would be at m/z 85. nih.gov Since the label is on the ethyl group, this fragment will remain at m/z 85 in the labeled compound's spectrum.

Loss of the Propoxy Group: Fragmentation can also involve the loss of the isobutyryl group.

The analysis of the relative intensities of these fragment ions provides a detailed isotopomer distribution, confirming the position and extent of labeling.

Table 1: Predicted Key Fragment Ions in GC-MS of Unlabeled and Labeled Ethyl 3-methylbutyrate

Fragment DescriptionUnlabeled m/zLabeled (¹³C₂) m/z
Molecular Ion [M]⁺130132
McLafferty Rearrangement8890
[M-OC₂H₅]⁺8585
[M-C₂H₅]⁺10199

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derived Metabolites

While GC-MS is ideal for the direct analysis of volatile esters, liquid chromatography-mass spectrometry (LC-MS) is indispensable for analyzing less volatile or thermally labile metabolites that may be derived from Ethyl 3-methylbutyrate-1,2-¹³C₂ in biological systems. nih.gov For instance, if the ester is hydrolyzed in a metabolic study, the resulting 3-methylbutyric acid and ¹³C₂-labeled ethanol (B145695) could be analyzed.

LC-MS, often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can detect these metabolites with high sensitivity and specificity. The retention of the ¹³C₂ label in the ethanol metabolite allows for its unambiguous identification and quantification against a background of unlabeled endogenous ethanol.

High-Resolution Mass Spectrometry for Precise Isotopic Fingerprinting

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass of an ion with very high accuracy. This precision is crucial for distinguishing between ions of the same nominal mass but different elemental compositions. In the context of Ethyl 3-methylbutyrate-1,2-¹³C₂, HRMS can unequivocally confirm the presence of the two ¹³C atoms by providing a highly accurate mass measurement of the molecular ion and its fragments.

This "isotopic fingerprinting" is vital for confirming the identity of the labeled compound in complex matrices and for differentiating it from other co-eluting species that might have the same nominal mass.

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Enrichment

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the ratio of stable isotopes in a sample with extremely high precision. fmach.it While GC-MS and LC-MS can identify and quantify labeled molecules, GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) can determine the bulk ¹³C enrichment of the analyte. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Label Position Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of a molecule. For isotopically labeled compounds, NMR is unparalleled in its ability to pinpoint the exact location of the isotopic labels within the molecular skeleton.

¹³C-NMR for Direct Carbon Backbone Analysis and Coupling Patterns

¹³C-NMR spectroscopy directly observes the ¹³C nuclei in a molecule. huji.ac.ilmnstate.edu In a standard ¹³C-NMR spectrum of unlabeled ethyl 3-methylbutyrate, each unique carbon atom gives a distinct signal. nih.gov The chemical shifts of these signals are indicative of the local electronic environment of each carbon. libretexts.orglibretexts.org

For Ethyl 3-methylbutyrate-1,2-¹³C₂, the presence of the ¹³C labels at the C1 and C2 positions of the ethyl group leads to several key observable features in the ¹³C-NMR spectrum:

Enhanced Signal Intensity: The signals corresponding to the labeled carbons will be significantly more intense than those of the naturally abundant ¹³C atoms in the rest of the molecule.

¹³C-¹³C Coupling: A crucial feature of the ¹³C-NMR spectrum of Ethyl 3-methylbutyrate-1,2-¹³C₂ is the presence of ¹³C-¹³C spin-spin coupling between the two adjacent labeled carbons. This coupling will split the signals of the labeled carbons into doublets, providing unequivocal evidence of their adjacent positions. The magnitude of the one-bond coupling constant (¹J_CC) can also provide information about the hybridization of the coupled carbons.

Table 2: Predicted ¹³C-NMR Chemical Shifts and Coupling for Ethyl 3-methylbutyrate-1,2-¹³C₂

Carbon PositionTypical Chemical Shift (ppm) (Unlabeled)Expected Observation in Labeled Compound
Carbonyl (C=O)~173Singlet (natural abundance)
Methylene (B1212753) (-OCH₂-)~60Intense doublet (due to coupling with labeled methyl C)
Methyl (-CH₃) of ethyl~14Intense doublet (due to coupling with labeled methylene C)
Methine (-CH-)~26Singlet (natural abundance)
Methylene (-CH₂-) of isobutyl~43Singlet (natural abundance)
Methyls (-CH₃) of isobutyl~22Singlet (natural abundance)

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. nih.govdocbrown.info

The direct observation of these coupling patterns in the ¹³C-NMR spectrum provides definitive proof of the specific 1,2-labeling pattern in the ethyl moiety of the molecule. This level of structural detail is often unattainable with mass spectrometry alone and highlights the complementary nature of these advanced analytical techniques in the study of isotopically labeled compounds.

Multi-Nuclear (e.g., ¹H-¹³C) NMR for Structural and Positional Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of isotopic labeling patterns. For Ethyl 3-methylbutyrate-1,2-¹³C₂, multi-nuclear NMR techniques, particularly those correlating ¹H and ¹³C nuclei, provide definitive evidence of the ¹³C label positions.

The primary advantage of ¹H-¹³C NMR methods is the ability to leverage the higher sensitivity of the proton nucleus while gleaning information about the attached ¹³C carbon skeleton. nih.gov In the case of Ethyl 3-methylbutyrate-1,2-¹³C₂, the labels are on the carbonyl carbon (C-1) and the adjacent methylene carbon of the ethyl group (C-2).

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly powerful. An HMBC experiment would reveal correlations between the protons on the ethyl group's methyl (CH₃) and the labeled methylene carbon (¹³CH₂), as well as between the methylene protons (¹³CH₂) and the labeled carbonyl carbon (¹³C=O).

Crucially, the direct ¹³C NMR spectrum provides the most definitive confirmation. In a ¹³C spectrum of Ethyl 3-methylbutyrate-1,2-¹³C₂, the signals for C-1 and C-2 would exhibit splitting due to one-bond ¹³C-¹³C coupling (¹J_CC_), a phenomenon absent in the unlabeled molecule. This coupling constant provides unequivocal proof of the adjacent labeling. The presence of these specific couplings and the chemical shifts, which are slightly altered by isotope effects, confirms both the structure and the precise location of the isotopic labels. docbrown.info

Table 1: Expected ¹H and ¹³C NMR Data for Ethyl 3-methylbutyrate-1,2-¹³C₂

Atom PositionNucleusExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling (J)
Carbonyl (C=O)¹³C~172Doublet (d, ¹J_CC ≈ 50-60 Hz)
Ethyl (-O-C H₂-)¹³C~60Doublet (d, ¹J_CC_ ≈ 50-60 Hz)
Ethyl (-O-CH₂-C H₃)¹³C~14Singlet (s)
Isobutyl (-C H₂-CH(CH₃)₂)¹³C~43Singlet (s)
Isobutyl (-CH₂-C H(CH₃)₂)¹³C~26Singlet (s)
Isobutyl (-CH(CH₃)₂)¹³C~22Singlet (s)
Ethyl (-O-C H₂-)¹H~4.1Triplet of Doublets (td)
Isobutyl (-C H₂-CH(CH₃)₂)¹H~2.1Doublet (d)
Isobutyl (-CH₂-C H(CH₃)₂)¹H~2.0Multiplet (m)
Ethyl (-O-CH₂-C H₃)¹H~1.2Triplet (t)
Isobutyl (-CH(C H₃)₂)¹H~0.9Doublet (d)
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Coupling constants (J) are estimates.

Chromatographic Separation Techniques Prior to Isotopic Analysis

Prior to mass spectrometric or NMR analysis, chromatographic separation is essential to isolate Ethyl 3-methylbutyrate-1,2-¹³C₂ from a complex sample matrix. This step prevents interference from other volatile or semi-volatile compounds, ensuring accurate isotopic profiling. Gas chromatography (GC) is the most common technique employed for volatile esters like ethyl 3-methylbutyrate.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled to GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the analysis of volatile compounds like Ethyl 3-methylbutyrate-1,2-¹³C₂ from solid, liquid, or gaseous samples. mdpi.com The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile analytes, including the target isotopomer, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. mdpi.comcabidigitallibrary.org

Following this extraction and pre-concentration step, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and carried onto the GC column for separation. frontiersin.org Coupling this with Mass Spectrometry (MS) allows for the detection and quantification of the specific isotopomer based on its mass-to-charge ratio. This technique is widely used for analyzing the aroma profiles of various products where esters are key components. researchgate.netmdpi.com

The efficiency of the HS-SPME process is dependent on several factors, which must be optimized for maximum sensitivity.

Table 2: Optimizable Parameters for HS-SPME Analysis of Volatile Esters

ParameterTypical RangePurpose
Fiber CoatingDVB/CAR/PDMS, Polydimethylsiloxane (PDMS)Selectively adsorb target analytes based on polarity and size.
Equilibration Time20 - 60 minAllows analytes to reach equilibrium between the sample and the headspace. frontiersin.org
Extraction Temperature40 - 70 °CIncreases the vapor pressure of analytes, enhancing their transfer to the headspace. frontiersin.org
Extraction Time20 - 60 minDetermines the amount of analyte adsorbed by the fiber. frontiersin.org
Desorption Temperature250 °CEnsures complete and rapid transfer of analytes from the fiber to the GC injector. frontiersin.org
Desorption Time2 - 5 minThe duration the fiber remains in the injector for thermal desorption. frontiersin.org

Sample Derivatization Strategies for Volatility and Stability

While ethyl 3-methylbutyrate is inherently volatile, derivatization may be necessary in specific analytical scenarios. youtube.com Derivatization is a process that chemically modifies a compound to produce a new compound with properties more suitable for a given analytical method. youtube.com This is particularly relevant if the sample matrix could promote the hydrolysis of the ester back to ethanol and 3-methylbutyric acid, or if the analysis involves a mixture of compounds with widely varying polarities and volatilities.

The primary goals of derivatization for GC analysis are to increase thermal stability and volatility, and to improve chromatographic peak shape by masking polar functional groups like hydroxyl or carboxyl groups. youtube.com If Ethyl 3-methylbutyrate-1,2-¹³C₂ were to hydrolyze during sample workup, the resulting 3-methylbutyric acid would require derivatization for efficient GC analysis.

Common derivatization strategies involve methylation or silylation of acidic protons.

Table 3: Common Derivatization Reagents for GC Analysis

Reagent ClassExample ReagentTarget Functional GroupReaction Conditions
AlkylationBoron trifluoride-methanol (BF₃-MeOH)Carboxylic AcidsHeat at 70-100°C. researchgate.netmdpi.com
AlkylationIodomethaneCarboxylic Acids, PhenolsUsed with a base in acetone (B3395972) or toluene. nih.gov
AcylationPentafluoropropionic anhydride (B1165640) (PFPA)Amines, AlcoholsHeat at 70°C for 30 minutes. nih.gov
AcylationHeptafluorobutyric anhydride (HFBA)Amines, AlcoholsHeat at 70°C for 30 minutes. nih.gov
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Alcohols, Carboxylic Acids, AminesTypically heated to form trimethylsilyl (B98337) (TMS) ethers/esters.

These strategies ensure that even if degradation occurs, the labeled portion of the molecule can be stabilized and prepared for accurate analysis by GC-MS.

Applications of Ethyl 3 Methylbutyrate 1,2 13c2 in Biochemical Research

Elucidation of Metabolic Pathways and Carbon Flux Analysis

Stable isotope tracers are fundamental to metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of intracellular reactions. nih.govnih.gov Ethyl 3-methylbutyrate-1,2-13C2 is particularly valuable for these studies due to the strategic placement of its isotopic labels.

Tracing Ethanol-Derived Carbons in Biological Systems

This compound serves as an excellent probe for tracking the metabolic fate of ethanol-derived carbons. When introduced into a biological system, such as a yeast culture or mammalian cells, the ester can be cleaved by cellular enzymes. The resulting [1,2-13C2]ethanol, now labeled, enters the cell's metabolic machinery.

Researchers can follow the two labeled carbons as they are processed through pathways like alcohol oxidation. For example, the conversion of the labeled ethanol (B145695) to acetaldehyde (B116499) and subsequently to acetyl-CoA can be monitored. The appearance of the 13C label in downstream metabolites provides direct evidence of the pathway's activity and allows for the quantification of carbon flow from ethanol into central carbon metabolism, including the tricarboxylic acid (TCA) cycle. researchgate.netbiorxiv.org This is crucial for understanding the metabolic impact of ethanol and its contribution to cellular energy and biosynthesis.

Table 1: Hypothetical Tracer Study of [1,2-13C2]Ethanol Metabolism in Yeast

This table illustrates the potential distribution of the 13C label in key metabolites over time after the hydrolysis of this compound.

Time Point[1,2-13C2]Ethanol Enrichment (%)[1,2-13C2]Acetaldehyde Enrichment (%)[1,2-13C2]Acetyl-CoA Enrichment (%)M+2 Citrate Enrichment (%)
5 min981520.5
15 min7545185
30 min40603515
60 min15305530

This is an interactive data table. You can sort and filter the data as needed.

Investigations into Esterase-Mediated Hydrolysis and Esterification Mechanisms

The mechanisms of esterase enzymes, which catalyze both the breakdown (hydrolysis) and formation (esterification) of esters, can be investigated in detail using this compound. nih.govnih.gov

During hydrolysis, an esterase cleaves the ester bond to produce an alcohol and a carboxylic acid. libretexts.orgyoutube.com By using the labeled substrate, the reaction kinetics can be precisely measured by tracking the release of [1,2-13C2]ethanol via mass spectrometry. This allows for the determination of enzyme efficiency and substrate specificity.

Conversely, in esterification or transesterification reactions, the labeled ethyl group can be tracked as it is transferred to a different carboxylic acid. This reveals the dynamics of ester synthesis, helping to identify which enzymes are responsible for producing specific esters and their relative activities towards different substrates. Such studies are vital for understanding how cells regulate the production of important ester compounds. nih.gov

Contribution to Branched-Chain Volatile Ester Biosynthesis and Degradation

Ethyl 3-methylbutyrate is a branched-chain ester that contributes to the fruity aromas of many fermented foods and beverages, such as wine. youtube.com Its biosynthesis in organisms like the yeast Saccharomyces cerevisiae involves the esterification of ethanol with isovaleryl-CoA, a derivative of the branched-chain amino acid leucine.

By introducing this compound into a fermenting yeast culture, researchers can study the dynamics of this process. The labeled compound allows for the measurement of both the rate of its degradation (hydrolysis) back into labeled ethanol and 3-methylbutyrate, and its participation in transesterification reactions. In such reactions, the [1,2-13C2]ethyl group can be transferred to other acyl-CoAs, forming new labeled esters. This helps to map the complex network of reactions that determine the final profile of flavor-active esters.

Metabolic Interconversion Studies with Related Short-Chain Fatty Acid Derivatives

Upon hydrolysis of this compound, two molecules are released: labeled ethanol and unlabeled 3-methylbutyric acid (also known as isovaleric acid). This acid is a branched-chain fatty acid (BCFA), a class of molecules with important roles in cellular metabolism. While the label is on the ethanol portion, its release can be stoichiometrically linked to the release of the fatty acid. This allows for the study of the subsequent fate of 3-methylbutyric acid. Researchers can investigate its potential interconversion with other short-chain fatty acids (SCFAs) or its entry into other metabolic pathways, providing insights into the broader metabolism of these important molecules.

Biosynthetic Pathway Delineation Using Isotopic Precursors

Isotopically labeled compounds are indispensable for tracing the origins of atoms in complex molecules, a cornerstone of natural product research. nih.gov

Precursor Incorporation Studies for Natural Product Formation

This compound can be used as a labeled precursor to uncover its role in the biosynthesis of other natural products. copernicus.orgnih.gov When this compound is supplied to an organism, it is absorbed and metabolized. The 13C-labeled ethyl group can be incorporated, either whole or in parts, into other molecules.

By analyzing the full range of metabolites (the metabolome) of the organism after a period of incubation, scientists can identify which compounds have become enriched with 13C. The presence of the isotopic label in a previously unlabeled natural product establishes a clear metabolic link, demonstrating that ethyl 3-methylbutyrate (or its ethanol-derived moiety) is a precursor in its formation. This method is a powerful way to delineate novel biosynthetic pathways and understand the metabolic grid that connects different classes of natural products.

Understanding De Novo Synthesis vs. Exogenous Substrate Utilization

A fundamental question in cell metabolism is determining the origin of specific molecules: are they synthesized anew (de novo) by the cell, or are they taken up from the external environment (exogenous)? Stable isotope tracing with compounds like Ethyl 3-methylbutyrate-1,2-¹³C₂ is instrumental in distinguishing between these two sources. nih.govnih.gov

When cells are cultured in a medium containing Ethyl 3-methylbutyrate-1,2-¹³C₂, researchers can track the incorporation and distribution of the ¹³C label into various intracellular metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. If the labeled ethyl 3-methylbutyrate is taken up and utilized directly, the resulting downstream products will carry the specific ¹³C₂ signature. Conversely, if the cell synthesizes its own branched-chain esters, these will be composed of unlabeled carbon atoms derived from the primary carbon source (e.g., glucose) in the medium.

This methodology has been applied broadly in metabolic research. For instance, studies on human cancer cells have used deep labeling techniques with ¹³C-enriched media to differentiate between de novo synthesized metabolites and those derived from serum. nih.gov This approach revealed that while components like proteins and nucleic acids were almost exclusively synthesized de novo, a portion of lipids was sourced from the external environment. nih.gov In a hypothetical study using Ethyl 3-methylbutyrate-1,2-¹³C₂, one could quantify the relative contributions of exogenous uptake versus de novo synthesis to the intracellular pool of this ester in a microorganism or plant cell culture. This is achieved by measuring the ratio of labeled to unlabeled ethyl 3-methylbutyrate and its metabolic derivatives.

Table 1: Hypothetical Data for Distinguishing De Novo Synthesis and Exogenous Uptake of Ethyl 3-methylbutyrate

ConditionLabeled Substrate Added% Labeled Ethyl 3-methylbutyrate in Cell% Unlabeled Ethyl 3-methylbutyrate in CellInterpretation
Control None0%100%All ethyl 3-methylbutyrate is synthesized de novo.
Test Ethyl 3-methylbutyrate-1,2-¹³C₂70%30%70% of the intracellular pool is from exogenous uptake, while 30% is from de novo synthesis.

Investigating Subcellular Compartmentalization of Metabolic Processes

Metabolic pathways are often segregated into different subcellular compartments, such as the cytosol, mitochondria, and plastids in plant cells. nih.govnih.gov This compartmentalization allows for independent regulation and optimization of metabolic fluxes. Isotope tracing with labeled substrates is a key technique for dissecting these compartmentalized processes. nih.govcolab.ws

By administering Ethyl 3-methylbutyrate-1,2-¹³C₂ to cells and subsequently performing subcellular fractionation, researchers can analyze the distribution of the labeled compound and its metabolites in different organelles. colab.ws For example, the initial hydrolysis of the ester might occur in the cytosol, releasing labeled ethanol and 3-methylbutyrate. The labeled 3-methylbutyrate could then be transported into the mitochondria for further metabolism, such as conversion into branched-chain acyl-CoAs, which can then enter various pathways.

Studies in plant cells have successfully used ¹³C-labeling to elucidate fluxes within the compartmentalized network of central carbon metabolism. nih.gov For example, analyzing the labeling patterns of fatty acids can help distinguish between plastidic and cytosolic reactions. nih.gov A similar approach with Ethyl 3-methylbutyrate-1,2-¹³C₂ could reveal where the ester is hydrolyzed and where its constituent parts are metabolized, providing a clearer picture of the spatial organization of branched-chain ester metabolism.

Enzymatic Mechanism Studies with Labeled Substrates

Investigating Alcohol Acyltransferase (AAT) Activities

Alcohol acyltransferases (AATs) are the enzymes responsible for the final step in the biosynthesis of many volatile esters, including ethyl 3-methylbutyrate. nih.gov These enzymes catalyze the condensation of an alcohol with an acyl-CoA. The use of isotopically labeled substrates like Ethyl 3-methylbutyrate-1,2-¹³C₂ can be pivotal in studying the reverse reaction, the alcoholysis of the ester, or in competitive assays to understand enzyme specificity.

In a typical assay, a purified AAT enzyme would be incubated with Ethyl 3-methylbutyrate-1,2-¹³C₂ and a competing unlabeled acyl-CoA. By measuring the formation of the corresponding labeled alcohol (¹³C₂-ethanol) and the new unlabeled ester, researchers can determine the enzyme's preference for different substrates. Furthermore, high-throughput screening platforms have been developed to rapidly probe the substrate specificity of AATs, which could be adapted for use with labeled substrates to identify enzymes with desired properties for biotechnological applications. nih.govnih.gov

Table 2: Representative Substrate Specificity of a Hypothetical Alcohol Acyltransferase (AAT)

Substrate (Acyl-CoA)AlcoholRelative Activity (%)
Isobutyryl-CoAEthanol85
3-Methylbutyryl-CoA Ethanol 100
Acetyl-CoAIsoamyl alcohol70
Butyryl-CoAEthanol60

This table illustrates how the activity of an AAT can vary with different substrates, with the synthesis of ethyl 3-methylbutyrate set as the benchmark.

Characterization of Esterases and Lipases involved in Ester Metabolism

Esterases and lipases are enzymes that catalyze the hydrolysis of esters into their constituent alcohol and carboxylic acid. Ethyl 3-methylbutyrate-1,2-¹³C₂ can serve as a precise substrate for characterizing the activity of these enzymes. When an esterase hydrolyzes this labeled compound, it releases ¹³C₂-ethanol and unlabeled 3-methylbutyric acid.

The rate of formation of the labeled ethanol can be accurately quantified using mass spectrometry, providing a direct measure of the enzyme's catalytic activity. This method is highly sensitive and specific, avoiding potential interference from other unlabeled compounds in a crude cell extract. This approach is valuable for discovering and characterizing novel esterases from various sources, including metagenomic libraries, and for understanding their role in the turnover of volatile esters in different organisms.

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Insights

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. nih.govharvard.edu It measures the change in the rate of a reaction when an atom in the substrate is replaced with one of its heavier isotopes. The magnitude of the KIE can provide information about which bonds are broken or formed in the rate-limiting step of the reaction. nih.gov

In the context of Ethyl 3-methylbutyrate-1,2-¹³C₂, the ¹³C label is in the ethyl group, which is part of the bond cleaved during hydrolysis by an esterase. By comparing the rate of hydrolysis of the labeled substrate with that of the unlabeled substrate, a ¹³C-KIE can be determined. A significant KIE (greater than 1) would suggest that the cleavage of the ester bond is part of the rate-determining step of the enzymatic reaction. Such studies are crucial for a detailed understanding of the catalytic mechanism of esterases and AATs. nih.gov

Studies on Microbial and Plant Metabolism of Branched-Chain Esters

Branched-chain esters like ethyl 3-methylbutyrate are important flavor and aroma compounds in many fermented foods and beverages, as well as in fruits and flowers. nih.govwikipedia.orgymdb.ca Understanding how microorganisms and plants produce and metabolize these compounds is of great interest for the food and fragrance industries.

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a key technique used to quantify the rates of intracellular metabolic pathways. nih.govfrontiersin.orgyoutube.com By feeding a primary labeled carbon source like ¹³C-glucose to a microorganism or plant tissue, researchers can trace the flow of carbon through the metabolic network and into the final products, including branched-chain esters. The labeling pattern of these esters reveals the biosynthetic pathways involved.

For example, the precursor for the "3-methylbutyrate" portion of the molecule is typically the amino acid leucine. Tracing studies can confirm this link and quantify the flux from the branched-chain amino acid pool to the ester pool. While direct studies using Ethyl 3-methylbutyrate-1,2-¹³C₂ as a tracer in this context are not widely reported, the principles of ¹³C-MFA are well-established for studying the metabolism of related compounds in organisms like Saccharomyces cerevisiae. nih.gov Such studies have been instrumental in metabolic engineering efforts to improve the production of desirable flavor compounds.

Computational and Modeling Approaches for Isotopic Data Interpretation

Metabolic Flux Analysis (MFA) and Isotopomer Balancing Models

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov When combined with stable isotope labeling, specifically with ¹³C, it becomes ¹³C-MFA, a method that provides high-resolution flux maps of cellular metabolism. nih.govmdpi.com The fundamental principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, in this case, a molecule like Ethyl 3-methylbutyrate-1,2-¹³C₂, into a biological system at a metabolic steady state.

The ¹³C atoms from the tracer are distributed throughout the metabolic network, leading to the formation of various isotopomers—molecules that differ only in their isotopic composition. By measuring the distribution of these isotopomers in metabolic intermediates and products, researchers can infer the metabolic pathways that were active and the relative fluxes through them. nih.gov

Isotopomer balancing models are the mathematical core of ¹³C-MFA. These models are systems of algebraic equations that describe the flow of isotopes through the metabolic network. For each metabolite in the network, an isotopomer balance is constructed, stating that at a steady state, the rate of formation of each isotopomer is equal to its rate of consumption.

The specific labeling pattern of Ethyl 3-methylbutyrate-1,2-¹³C₂ means that the first and second carbon atoms of the ethyl 3-methylbutyrate molecule are ¹³C isotopes. When this molecule is metabolized, these labeled carbons can be traced into other molecules. For instance, if the ester is hydrolyzed, the resulting ethanol (B145695) would be labeled at the C1 and C2 positions, and the 3-methylbutanoic acid would be unlabeled. The labeled ethanol could then participate in other reactions, carrying the ¹³C label with it.

Quantitative Analysis of Isotopic Enrichment and Redistribution

The quantitative analysis of isotopic enrichment and redistribution is a critical step in ¹³C-MFA. This process involves determining the extent to which the ¹³C label from the tracer has been incorporated into other metabolites and how the label is distributed within the carbon skeletons of these molecules. This information is typically obtained using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which can separate different metabolites and measure their mass distributions. nih.gov

The isotopic enrichment of a metabolite is a measure of the fraction of its molecules that contain one or more ¹³C atoms. The redistribution of the isotope refers to the specific positions of the ¹³C atoms within the molecule's structure. For example, analysis of metabolites downstream of Ethyl 3-methylbutyrate-1,2-¹³C₂ metabolism would aim to quantify the percentage of molecules that are singly labeled (M+1), doubly labeled (M+2), and so on.

The data on isotopic enrichment and redistribution serve as the primary input for the isotopomer balancing models. The closer the model-predicted isotopomer distributions match the experimentally measured distributions, the more accurate the estimated metabolic fluxes are considered to be.

Below is an illustrative data table showing the kind of isotopic enrichment data that might be generated in a hypothetical experiment using Ethyl 3-methylbutyrate-1,2-¹³C₂ as a tracer to study the metabolism of a microorganism.

MetaboliteUnlabeled (M+0)Singly Labeled (M+1)Doubly Labeled (M+2)
Ethanol10%25%65%
Acetyl-CoA40%30%30%
Citrate60%25%15%
Succinate75%15%10%

This table is for illustrative purposes only and does not represent actual experimental data.

Software and Algorithms for ¹³C-MFA and Isotopomer Distribution Analysis (IDA)

A variety of software tools and algorithms have been developed to facilitate ¹³C-MFA and Isotopomer Distribution Analysis (IDA). These software packages typically perform several key tasks:

Model construction: Allowing the user to define the metabolic network of interest, including all relevant reactions and metabolites.

Isotopomer mapping: Automatically tracking the transfer of carbon atoms from substrates to products for each reaction in the network.

Simulation: Simulating the expected isotopomer distributions for a given set of metabolic fluxes.

Parameter estimation: Using iterative algorithms to find the set of metabolic fluxes that best explains the experimentally measured isotopomer data.

Statistical analysis: Assessing the goodness-of-fit of the model and providing confidence intervals for the estimated fluxes.

While specific software applications are numerous, they often employ common algorithmic approaches such as the Elementary Metabolite Unit (EMU) method, which simplifies the complexity of isotopomer balancing equations.

Network Reconstruction and Stoichiometric Modeling

The data derived from experiments using tracers like Ethyl 3-methylbutyrate-1,2-¹³C₂ are invaluable for the reconstruction and validation of metabolic network models. A stoichiometric model is a mathematical representation of a metabolic network that consists of a set of reactions and their corresponding stoichiometries.

The flux distribution calculated from a ¹³C-MFA experiment provides a snapshot of the network's operation under specific conditions. This can be used to:

Validate a proposed network model: If the model cannot reproduce the experimentally determined fluxes, it indicates that the model may be incomplete or incorrect.

Identify novel metabolic pathways: Discrepancies between the experimental data and the model's predictions can point to the existence of previously unknown reactions or pathways. mdpi.com

Refine the understanding of network regulation: By comparing flux distributions under different conditions, researchers can gain insights into how metabolic pathways are regulated in response to genetic or environmental perturbations.

The stoichiometric matrix below illustrates a simplified network that might be involved in the metabolism of the ethyl group of Ethyl 3-methylbutyrate.

ReactionEthanolAcetaldehyde (B116499)Acetyl-CoANAD+NADH
Alcohol Dehydrogenase-110-11
Aldehyde Dehydrogenase0-11-11

This table represents a simplified stoichiometric model for illustrative purposes.

Future Directions and Emerging Research Avenues

Integration of 13C-Tracer Studies with Multi-Omics Data (Fluxomics, Metabolomics, Proteomics)

The use of stable isotope-labeled molecules is fundamental to the fields of metabolomics and fluxomics, providing a way to trace metabolic pathways and quantify the rates (fluxes) of metabolic reactions. silantes.comnih.gov By introducing Ethyl 3-methylbutyrate-1,2-13C2 into a biological system, scientists can track the ¹³C label as it is incorporated into downstream metabolites. youtube.com This process is crucial for understanding how cells or organisms process this specific ester.

The integration of data from these tracer studies with other "omics" fields opens up a more holistic understanding of cellular processes.

Fluxomics: This field directly benefits from ¹³C-labeling to map the flow of atoms through metabolic networks. nih.gov By measuring the mass isotopologue distributions (MIDs) in metabolites downstream of this compound metabolism, researchers can quantify the activity of specific pathways. nih.govfrontiersin.org For example, after the initial hydrolysis of the ester into ethanol (B145695) and 3-methylbutyrate, the labeled carbons can be traced as they enter central carbon metabolism, such as the TCA cycle. nih.gov

Metabolomics: Stable isotope labeling is a cornerstone of metabolomics for elucidating metabolic pathways and their regulation. silantes.com The labeled ester acts as a probe, allowing for the identification of previously unknown or unconfirmed metabolic products derived from its core structure.

Proteomics: By correlating the metabolic fate of the ¹³C label with changes in protein expression (proteomics), researchers can identify the specific enzymes (e.g., esterases, dehydrogenases) responsible for metabolizing this compound. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can provide quantitative data on protein abundance, linking metabolic changes directly to the proteome. silantes.com

This multi-omics approach provides a powerful framework for building comprehensive models of metabolic regulation.

Table 1: Multi-Omics Data Integration with this compound

Omics Field Data Generated Research Insights
Fluxomics Mass Isotopologue Distributions (MIDs) of downstream metabolites. Quantification of metabolic pathway rates (fluxes); identification of active vs. inactive pathways. nih.gov
Metabolomics Identification and quantification of ¹³C-labeled metabolites. Elucidation of metabolic pathways; discovery of novel biotransformation products. silantes.com

| Proteomics | Quantitative changes in protein expression (e.g., via SILAC). | Identification of specific enzymes involved in the compound's metabolism; understanding regulatory protein networks. silantes.com |

Development of Advanced Non-Invasive Isotopic Measurement Techniques

A significant frontier in tracer studies is the development of non-invasive methods for real-time monitoring. Since ethyl 3-methylbutyrate is a volatile organic compound (VOC), its metabolism can potentially be tracked through breath analysis. nih.govnih.gov

Future research will likely focus on refining techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose. nih.gov These methods allow for the real-time detection of VOCs in exhaled breath with high sensitivity. By using this compound, researchers could non-invasively monitor its uptake, metabolism, and the exhalation of labeled metabolic byproducts, such as labeled acetone (B3395972) or other small volatile molecules. This offers a dynamic window into metabolic processes without the need for invasive tissue or blood sampling. nih.gov

The key advantages of this approach include:

Real-time data acquisition , providing kinetic information on metabolic rates.

Non-invasive nature , making it suitable for a wider range of studies, including those involving human subjects. nih.gov

High sensitivity and specificity , allowing for the detection of trace amounts of labeled compounds.

Table 2: Comparison of Potential Non-Invasive Measurement Techniques

Technique Principle Applicability for Labeled VOCs Advantages
PTR-MS Soft ionization using H₃O⁺ ions, detects compounds based on proton affinity. Real-time monitoring of volatile compounds in breath. nih.gov High sensitivity, real-time analysis.
GC-MS Separates compounds by chromatography before mass analysis. High-resolution separation and identification of specific labeled metabolites in a breath sample. nih.gov Excellent separation, specific compound identification.

Application of this compound in Systems Biology Contexts

Systems biology aims to understand the complex interactions within a biological system as a whole. Isotopic tracers like this compound are invaluable tools in this field, as they provide the quantitative data needed to build and validate computational models of metabolism. nih.govfrontiersin.org

By tracking the ¹³C atoms from the ester as they are distributed throughout the metabolic network, researchers can generate datasets that describe the dynamic behavior of the system. researchgate.net This information can be used to:

Construct and refine genome-scale metabolic models (GEMs): These models represent the complete set of metabolic reactions in an organism. Tracer data helps to constrain the possible flux distributions within the model, making its predictions more accurate.

Perform Metabolic Flux Analysis (MFA): MFA is a key technique in systems biology that uses isotopic tracer data to calculate intracellular metabolic fluxes. nih.govnih.gov

Understand network-level responses: Introducing the labeled ester can be seen as a perturbation. By monitoring the system's response, researchers can gain insights into the robustness and regulatory principles of metabolic networks.

Exploration of Novel Enzymatic Biotransformations and Biocatalysis using Labeled Substrates

The specific labeling in this compound makes it an ideal substrate for discovering and characterizing novel enzymatic activities. When this compound is introduced to a cell culture, microbial community, or enzyme preparation, the fate of the labeled carbons can reveal the precise transformations occurring.

For example, a study on the biosynthesis of the lipase (B570770) inhibitor lipstatin (B1674855) successfully used crude U-¹³C-lipid mixtures to trace the incorporation of large fatty acid fragments, demonstrating the power of using labeled substrates to elucidate complex biosynthetic pathways. nih.gov Similarly, this compound can be used to:

Identify specific esterases that hydrolyze this ester.

Trace the subsequent metabolism of the resulting ¹³C-labeled 3-methylbutyrate and ethanol moieties.

Screen for novel biocatalytic reactions, where the ester or its breakdown products are converted into new, potentially valuable compounds.

Elucidate reaction mechanisms by tracking the position of the labels in the final products.

Expanding Tracer Applications to Diverse Biological Matrices and Organisms

The principles of ¹³C tracer studies are broadly applicable across different life forms and biological samples. Future research should see the application of this compound expanded to a wide range of systems to explore the diversity of ester metabolism.

Microorganisms: In microbiology, this tracer could be used to study metabolic pathways in bacteria, yeast, or fungi, particularly those relevant to flavor production in fermented foods or industrial biocatalysis. silantes.comnih.gov

Plants: In plant biology, esters are important components of flavor and aroma in fruits and flowers. This tracer could help elucidate the biosynthetic pathways of these compounds and how they are regulated. researchgate.net

Mammalian Systems: In animal or human studies, the tracer can be used to investigate fatty acid and ester metabolism in different tissues and organs, providing insights into nutrition and metabolic diseases. nih.gov

Diverse Biological Matrices: Beyond cell cultures, the tracer can be applied to more complex matrices like soil samples to study microbial ecology, or in food science to understand flavor development and stability.

This broad application will enhance our comparative understanding of ester metabolism across the biological kingdoms.

Q & A

Q. How is Ethyl 3-Methylbutyrate-1,2-¹³C₂ synthesized, and what methods ensure isotopic purity?

  • Methodological Answer : The synthesis typically involves using ¹³C-labeled precursors. For example, ethyl acetoacetate-1,2-¹³C₂ can react with a methylating agent to introduce the 3-methyl group. A multistep approach may include:

Labeled Precursor Preparation : Use of [1,2-¹³C₂]-acetic acid derivatives (e.g., ethyl acetoacetate-1,2-¹³C₂) as starting materials .

Esterification : Reaction with 3-methylbutyryl chloride under controlled conditions (e.g., anhydrous, inert atmosphere).

Purification : Distillation or preparative HPLC to isolate the labeled product.

Isotopic Purity Verification : Quantify ¹³C incorporation via ¹³C NMR (e.g., doublet signals at 1,2-positions) and high-resolution mass spectrometry (HRMS) to confirm molecular ion clusters .

  • Key Considerations :
  • Use anhydrous conditions to avoid hydrolysis.
  • Monitor reaction progress via TLC or GC-MS to minimize side products.

Q. What analytical techniques confirm the structure and isotopic labeling positions of Ethyl 3-Methylbutyrate-1,2-¹³C₂?

  • Methodological Answer :
Technique Application Example Data
¹³C NMR Assigns ¹³C positions via splitting patterns.Peaks at δ 20–25 ppm (methyl groups) and δ 170–175 ppm (ester carbonyl) show doublets due to adjacent ¹³C atoms .
HRMS Confirms molecular formula and isotopic enrichment.[M+H]⁺ peak at m/z 133.084 (natural) vs. m/z 135.091 (¹³C₂) .
IR Spectroscopy Validates functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).
  • Validation Protocol :

Compare spectra with unlabeled standards to identify isotopic shifts.

Use gravimetrically prepared mixtures (e.g., 10–100% ¹³C) to calibrate detection limits .

Advanced Research Questions

Q. How to design tracer experiments using Ethyl 3-Methylbutyrate-1,2-¹³C₂ for metabolic pathway analysis?

  • Methodological Answer : Experimental Workflow :

Tracer Administration : Introduce the compound to cell cultures or model organisms via controlled delivery (e.g., microinjection, perfusion systems).

Sample Collection : Extract metabolites at timed intervals (e.g., 0, 1, 3, 6 hours) to track isotopic incorporation .

Q. Metabolite Analysis :

  • LC-MS/MS : Quantify labeled intermediates (e.g., acetyl-CoA derivatives) using MRM transitions.
  • Isotopomer Analysis : Deconvolute mass isotopomer distributions (MIDs) to map flux through pathways like β-oxidation .

Q. Example Data Interpretation :

Metabolite ¹³C-Labeled Position Pathway Inference
Acetyl-CoACarbons 1–2Direct incorporation from β-oxidation of the labeled ester .
  • Critical Considerations :
  • Use internal standards (e.g., D-glucose-¹³C₆) to normalize extraction efficiency .
  • Account for isotopic dilution by natural abundance carbon using correction models .

Q. How to resolve isotopic interference in NMR or MS data when studying Ethyl 3-Methylbutyrate-1,2-¹³C₂ in complex biological matrices?

  • Methodological Answer : Strategies :

Chromatographic Separation : Use UPLC with C18 columns to isolate the compound from matrix components.

Q. Spectral Deconvolution :

  • NMR : Apply 2D HSQC to resolve overlapping signals from ¹³C-¹H couplings .
  • MS : Apply high-resolution orbitrap systems to distinguish isotopic clusters (e.g., resolving power > 100,000) .

Q. Data Processing Tools :

  • Use software like MZmine or XCMS for peak alignment and noise reduction .

Case Study :
In a study on Pseudomonas signaling molecules, ¹³C-labeled precursors were analyzed via GC-MS after derivatization (e.g., silylation), achieving >98% signal specificity for target metabolites .

Methodological Best Practices

  • Experimental Design : Align milestones with critical pathway checkpoints (e.g., tracer pulse duration, sampling frequency) to capture dynamic labeling .
  • Data Reproducibility : Document synthesis protocols (e.g., solvent purity, reaction temperature) and analytical parameters (e.g., MS collision energy) to ensure replicability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.